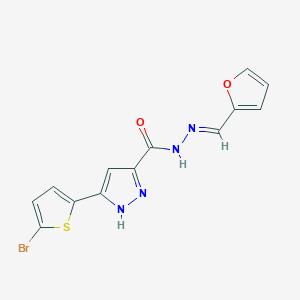![molecular formula C17H12F3N3O4S B2792082 N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide CAS No. 866157-06-4](/img/structure/B2792082.png)
N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the molecular formula C17H12F3N3O4S and a molecular weight of 411.3550896 . It is available for purchase from certain chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of this compound are not available in the current resources .Mechanism of Action
N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the activation of immune cells, which play a role in the development of inflammatory diseases and cancer. By inhibiting BTK, this compound can reduce inflammation and slow the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and psoriasis. It has also been shown to slow the growth of cancer cells in vitro and in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide in lab experiments is that it is a highly specific inhibitor of BTK. This means that it can be used to study the role of BTK in various biological processes. However, one limitation is that it may not accurately reflect the effects of BTK inhibition in humans, as animal models may not fully represent human biology.
Future Directions
There are several future directions for the study of N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide. One direction is to investigate its potential as a treatment for other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is to study its potential as a combination therapy with other cancer treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide involves several steps. The first step involves the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form 2-pyrazinyl chloride. The second step involves the reaction of 2-pyrazinyl chloride with 3-aminophenol to form N-[3-(2-pyrazinyloxy)phenyl]pyrazine-2-carboxamide. The final step involves the reaction of N-[3-(2-pyrazinyloxy)phenyl]pyrazine-2-carboxamide with 4-(trifluoromethoxy)benzenesulfonyl chloride to form this compound.
Scientific Research Applications
N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide has been studied for its potential therapeutic applications. It has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. It has also been studied as a potential treatment for cancer.
properties
IUPAC Name |
N-(3-pyrazin-2-yloxyphenyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-13-4-6-15(7-5-13)28(24,25)23-12-2-1-3-14(10-12)26-16-11-21-8-9-22-16/h1-11,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRPWOJRFFBQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2792000.png)

![5-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2792004.png)


![(3-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2792008.png)
![methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2792009.png)

![3-(2-Chloropyridine-4-carbonyl)-3-azaspiro[5.5]undecan-9-ol](/img/structure/B2792015.png)

![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2792018.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-hydroxybenzoic acid](/img/structure/B2792019.png)
![(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2792020.png)
